Resistance Vessel Relaxation: NPP vs. 1-Nitro-2-phenylethane
In rat isolated mesenteric resistance arteries, 2-nitro-1-phenylpropan-1-ol (NPP) produced concentration-dependent vasorelaxation, whereas the one-carbon-shorter analogue 1-nitro-2-phenylethane was inactive in this vascular bed, despite both compounds relaxing conduit aorta through sGC–cGMP signalling [1]. This vessel-type selectivity demonstrates that the addition of a methyl group on the nitro-bearing carbon critically alters tissue penetration or target engagement.
| Evidence Dimension | Vasorelaxant activity in resistance arteries (rat mesenteric bed) |
|---|---|
| Target Compound Data | NPP: concentration-dependent relaxation observed |
| Comparator Or Baseline | 1-Nitro-2-phenylethane: no relaxation |
| Quantified Difference | Qualitative: active vs. inactive |
| Conditions | Rat isolated mesenteric resistance vessels, myography |
Why This Matters
For researchers targeting microvascular or resistance-artery pharmacology, NPP is the only compound in its class with demonstrated activity in this therapeutically relevant vessel type.
- [1] Vasconcelos-Silva, A.A. et al. In vitro evidence that the vasorelaxant effects of 2-nitro-1-phenyl-1-propanol on rat coronary arteries involve cyclic nucleotide pathways. Fundam. Clin. Pharmacol. 2025, 39, n/a. View Source
